molecular formula C20H15N5O B14230739 2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one CAS No. 721929-42-6

2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one

Cat. No.: B14230739
CAS No.: 721929-42-6
M. Wt: 341.4 g/mol
InChI Key: RFMPQHBNPWLOPO-UHFFFAOYSA-N
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Description

2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of an anthracene moiety attached to a purine base, which imparts unique properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions may produce a variety of functionalized purine derivatives .

Scientific Research Applications

2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting various biochemical processes. The anthracene moiety plays a crucial role in its photophysical properties, enabling its use as a fluorescent probe in imaging studies .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-phenyl)anthracene
  • 9-(4-phenylethynyl)-anthracene
  • 9,10-bis(phenylethynyl)anthracene

Uniqueness

2-{[(Anthracen-9-yl)methyl]amino}-3,7-dihydro-6H-purin-6-one is unique due to the combination of the anthracene moiety with the purine base. This structural feature imparts distinct photophysical and chemical properties, making it valuable in various scientific applications .

Properties

CAS No.

721929-42-6

Molecular Formula

C20H15N5O

Molecular Weight

341.4 g/mol

IUPAC Name

2-(anthracen-9-ylmethylamino)-1,7-dihydropurin-6-one

InChI

InChI=1S/C20H15N5O/c26-19-17-18(23-11-22-17)24-20(25-19)21-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-9,11H,10H2,(H3,21,22,23,24,25,26)

InChI Key

RFMPQHBNPWLOPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CNC4=NC5=C(C(=O)N4)NC=N5

Origin of Product

United States

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